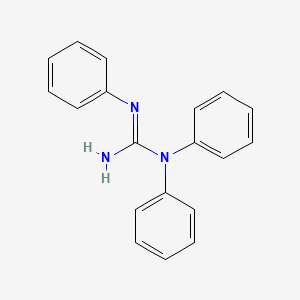
(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate is a heterocyclic organic compound that features a pyrazole ring substituted with a fluorobenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate typically involves the reaction of 3,5,5-trimethyl-4H-pyrazole with 4-fluorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a suitable oxidizing agent to facilitate the formation of the oxido group on the pyrazole ring. Common solvents used in this reaction include dichloromethane or ethanol, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxido group, potentially converting it back to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the benzene ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound is explored for its use in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used as a precursor for the synthesis of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,5-trimethyl-4H-pyrazole: A precursor to the compound, lacking the oxido and fluorobenzoate groups.
4-fluorobenzoic acid: Another precursor, which provides the fluorobenzoate moiety.
1H-pyrazolo[3,4-b]pyridines: Compounds with a similar pyrazole core but different substitution patterns and biological activities.
Uniqueness
The uniqueness of (3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Propriétés
| 65441-88-5 | |
Formule moléculaire |
C13H15FN2O3 |
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
(3,5,5-trimethyl-1-oxido-4H-pyrazol-1-ium-3-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C13H15FN2O3/c1-12(2)8-13(3,15-16(12)18)19-11(17)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 |
Clé InChI |
WVXGRVASSFIWFK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(N=[N+]1[O-])(C)OC(=O)C2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)

![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)


